9-Phenylacridine

Catalog No.
S592589
CAS No.
602-56-2
M.F
C19H13N
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenylacridine

CAS Number

602-56-2

Product Name

9-Phenylacridine

IUPAC Name

9-phenylacridine

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H

InChI Key

MTRFEWTWIPAXLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Synonyms

9-phenyl acridine, 9-phenylacridine

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Anti-cancer properties:

-Phenylacridine has been investigated for its potential anti-cancer properties. Studies have shown that it can exhibit various mechanisms of action against cancer cells, including:

  • DNA intercalation: 9-Phenylacridine can insert itself between the base pairs of DNA, hindering DNA replication and transcription, which are crucial for cell growth and division [].
  • Topoisomerase inhibition: It can inhibit enzymes called topoisomerases, which are responsible for uncoiling and re-coiling DNA during various cellular processes. This inhibition disrupts DNA replication and cell division [].
  • Induction of apoptosis: 9-Phenylacridine can trigger programmed cell death (apoptosis) in cancer cells through various pathways [].

9-Phenylacridine is an organic compound with the molecular formula C₁₉H₁₃N. It is a member of the acridine family, characterized by a three-ring structure that includes a phenyl group attached at the 9-position of the acridine skeleton. This compound exhibits unique photophysical properties, making it of interest in various fields, including materials science and medicinal chemistry. The structure of 9-phenylacridine allows for significant electronic delocalization, which contributes to its chemical reactivity and biological activity.

  • Safety Data Sheet (SDS) consultation is crucial for detailed information on specific hazards.
  • Light sensitivity: As mentioned earlier, 9-phenylacridine is sensitive to light and should be stored in darkness [].
  • General handling precautions: Following good laboratory practices (GLP) for handling organic compounds is recommended. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood.
: When irradiated in solvents like methanol or ethanol, 9-phenylacridine can form the 9-phenylacridinyl radical, indicating its potential use in radical chemistry .
  • Dehydrogenation: The compound can undergo oxidative dehydrogenation when reacted with certain substrates, leading to various acridine derivatives .
  • The biological activity of 9-phenylacridine has been explored in various studies. It has shown potential as a:

    • Anticancer Agent: Research indicates that acridine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting that 9-phenylacridine might also possess similar properties.
    • Chemosensor: Some studies have investigated its ability to act as a chemosensor for detecting anions, demonstrating its utility in analytical chemistry .

    Several synthesis methods for 9-phenylacridine have been documented:

    • Ortho-Lithiation and Cyclization: This method involves the ortho-lithiation of an appropriate precursor followed by cyclization to form the acridine structure. The reaction is typically quenched with acid to yield the desired product .
    • Metal-Free Annulation: A method involving aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines has been reported as an efficient route for synthesizing acridines, including 9-phenylacridine .

    9-Phenylacridine finds applications in various fields:

    • Materials Science: It is used in the development of metal-free catalysts for hydrogen evolution reactions, showcasing its potential in energy-related applications .
    • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications, particularly in oncology.
    • Analytical Chemistry: Its properties make it suitable for use as a chemosensor for detecting specific ions and molecules .

    Interaction studies involving 9-phenylacridine often focus on its photophysical properties and reactivity with other compounds. For instance:

    • Radical Formation Studies: The generation of radicals upon irradiation indicates potential interactions with biological molecules, which could lead to oxidative stress or other cellular effects .
    • Binding Studies: Investigations into how 9-phenylacridine interacts with various anions have been conducted to assess its chemosensing capabilities .

    Several compounds share structural similarities with 9-phenylacridine. Here are notable examples:

    Compound NameStructure SimilarityUnique Features
    AcridineCore structureBasic acridine without substituents
    10-MethylacridineSimilar coreMethyl group at the 10-position
    PhenanthridineThree-ring systemDifferent ring fusion leading to distinct reactivity
    9-AminoacridineSubstituted at the same positionAmino group introduces different reactivity

    Uniqueness of 9-Phenylacridine

    The uniqueness of 9-phenylacridine lies in its specific substitution pattern and resultant electronic properties. The presence of the phenyl group at the 9-position enhances its photophysical characteristics and biological activity compared to other acridine derivatives. This makes it particularly interesting for applications in both materials science and medicinal chemistry.

    XLogP3

    5.2

    GHS Hazard Statements

    Aggregated GHS information provided by 88 companies from 3 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 31 of 88 companies. For more detailed information, please visit ECHA C&L website;
    Of the 2 notification(s) provided by 57 of 88 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    602-56-2

    Wikipedia

    9-Phenylacridine

    General Manufacturing Information

    Acridine, 9-phenyl-: ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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